3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
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Description
3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methods
Research has demonstrated innovative synthetic pathways involving compounds structurally related to 3,4,5-triethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide. For instance, a study by Song et al. (2016) introduced a Pd-catalyzed, site-selective p-hydroxyphenyloxylation of benzylic α-C(sp3)-H bonds with 1,4-benzoquinone, using thioamide as a directing group. This method underscores a strategic approach to achieve site selectivity, which could be applicable to the synthesis or modification of compounds like this compound for further research and development (Song et al., 2016).
Biochemical Mechanisms and Therapeutic Potential
Several studies have focused on the biochemical mechanisms and potential therapeutic applications of compounds related to this compound. For example, Jiao et al. (2009) discussed the design, synthesis, and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as novel histone deacetylase inhibitors. These compounds, including thiophene substituted derivatives, exhibited antiproliferative activity against certain cancer cell lines, indicating potential therapeutic applications (Jiao et al., 2009).
Antimicrobial and Antioxidant Activity
The synthesis and evaluation of compounds featuring thiophene moieties for antimicrobial and antioxidant activities have also been explored. Talupur et al. (2021) synthesized and characterized 3-(5-(2-oxido)-(4-substituedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides, demonstrating their potential in biological applications through antimicrobial evaluation and molecular docking studies (Talupur et al., 2021).
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-5-24-15-11-14(12-16(25-6-2)18(15)26-7-3)19(22)21-13-20(4,23)17-9-8-10-27-17/h8-12,23H,5-7,13H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGDQEAGPOYFKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC(C)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.